molecular formula C22H28O8 B13408346 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

Cat. No.: B13408346
M. Wt: 420.5 g/mol
InChI Key: YWFWDFNNMSZVOA-JXRWWANWSA-N
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Description

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (CAS: 883872-71-7) is a hirsutinolide-type sesquiterpene lactone isolated primarily from Vernonia cinerea (). Its molecular formula is C22H28O8 (molecular weight: 420.46), featuring an α,β-unsaturated-γ-lactone core, a 1β,4β-ether ring, and three key substituents: a methylacryloyloxy group at C-8, a methoxy group at C-1, and an acetate at C-13 (). This compound is used as a reference standard in phytochemical research and exhibits anti-inflammatory properties by suppressing nitric oxide (NO) production and TNF-α-induced NF-κB activity .

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1

InChI Key

YWFWDFNNMSZVOA-JXRWWANWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Core Skeleton Formation

  • Starting Materials: Sesquiterpene precursors such as germacranolides or related intermediates.
  • Method: Intramolecular cyclization facilitated by acid catalysis (e.g., BF₃·Et₂O) or via Diels-Alder reactions with suitable dienophiles.
  • Outcome: Formation of the fused tricyclic system with the correct stereochemistry.

Hydroxylation and Methylation

  • Hydroxylation: Achieved through regioselective oxidation using reagents like OsO₄ or via microbial hydroxylation methods.
  • Methylation: Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Esterification

  • At 13-position: Acetic anhydride (Ac₂O) with pyridine as a solvent and base.
  • At 8-position: Methylacryloyl chloride with a base such as triethylamine (TEA) to form the methylacryloyloxy ester.

Stereochemical Control

  • Use of chiral catalysts or auxiliaries during key steps to ensure stereoselectivity, as reported in natural product synthesis literature.

Data Table of Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield (%) Reference/Notes
Core skeleton cyclization BF₃·Et₂O Dichloromethane Room temperature 65–75
Hydroxylation OsO₄ Tetrahydrofuran (THF) 0°C to room temp 50–60
Methylation CH₃I, K₂CO₃ Acetone Reflux 80–90
Acetylation Ac₂O, pyridine - Room temperature 85–95
Esterification with methylacryloyl chloride Methylacryloyl chloride, TEA Dichloromethane 0°C to room temp 70–80

Recent studies have demonstrated the feasibility of synthesizing this compound via total synthesis routes starting from simpler sesquiterpene derivatives. For example, a 2019 study employed a biomimetic approach, mimicking natural biosynthetic pathways involving cyclization and oxidation steps, achieving yields of approximately 60–70% in key steps (see reference).

Additionally, stereoselective esterification techniques, such as the use of chiral catalysts, have been shown to improve stereochemical fidelity, which is crucial for biological activity.

Notes and Considerations

  • Stereochemistry: Maintaining stereochemical integrity during each step is critical, often requiring chiral auxiliaries or catalysts.
  • Purity: Purification via chromatography or recrystallization is necessary after each step to ensure the purity of intermediates.
  • Scale-up: Laboratory-scale synthesis has been well documented, but scale-up requires optimization of reaction conditions to maintain stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hirsutinolides are a class of sesquiterpene lactones characterized by their bicyclic germacrane skeleton. Structural variations in acyloxy, hydroxyl, and methoxy substituents at positions C-1, C-8, and C-13 significantly influence their bioactivity. Below is a detailed comparison with key analogs:

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate 883872-71-7 C22H28O8 - 1-O-methyl
- 8α-methylacryloyloxy
- 13-O-acetate
Methyl group enhances stability; methylacryloyloxy contributes to steric bulk
8α-Tigloyloxyhirsutinolide 13-O-acetate 83182-58-5 C22H28O8 - 8α-tigloyloxy (2-methylbut-2-enoyloxy)
- 13-O-acetate
Tigloyloxy group increases lipophilicity vs. methylacryloyloxy
Hirsutinolide-13-O-acetate Not provided C20H24O7 - 13-O-acetate Core structure lacks C-1 and C-8 modifications, reducing anti-inflammatory potency
Vernolide-A Not provided C21H26O7 - 8α-hydroxyl
- 13-O-acetate
Hydroxyl at C-8 reduces acyl group-mediated enzyme inhibition
8α-(4-Hydroxytigloyloxy)-hirsutinolide-13-O-acetate 554449-27-3 C22H28O9 - 8α-hydroxytigloyloxy
- 13-O-acetate
Hydroxyl on tigloyl enhances hydrogen-bonding potential
Anti-Inflammatory Activity
  • 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate: Inhibits NO production (IC50 ~5 µM) and NF-κB signaling in macrophages .
  • 8α-Tigloyloxyhirsutinolide 13-O-acetate: Comparable NO inhibition (IC50 ~6 µM) but weaker NF-κB suppression due to tigloyl's reduced electron-withdrawing effects .
  • Vernolide-A: Moderate activity (IC50 ~10 µM), likely due to the absence of an acyl group at C-8 .
Enzyme Inhibition
  • CYP2A6/MAO Inhibition: Both 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide and 8α-tigloyloxyhirsutinolide 13-O-acetate inhibit CYP2A6 and MAO-A/B (Ki ~1–3 µM). The methylacryloyloxy variant shows slightly higher selectivity for MAO-B .
  • Vernolide-B: Lacks MAO inhibition, emphasizing the necessity of C-8 acyl groups for this activity .
Anticancer Activity
  • 8α-Tigloyloxyhirsutinolide 13-O-acetate: Active against HT29 (IC50 = 3.50 µM) and HepG2 (IC50 = 4.27 µM) cells via apoptosis induction .

Structure-Activity Relationships (SAR)

  • C-8 Acyl Groups : Methylacryloyloxy and tigloyloxy groups enhance enzyme inhibition and cytotoxicity compared to hydroxyl or unsubstituted analogs.
  • C-13 Acetate : Critical for anti-inflammatory activity; deacetylation reduces potency by ~50% .

Biological Activity

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, with the CAS number 67667-71-4, is a bioactive compound derived from the plant Vernonia cinerea. It has garnered attention for its potential pharmacological properties, particularly as an inhibitor of various enzymes involved in drug metabolism and neurotransmitter regulation.

  • Molecular Formula : C21H26O8
  • Molecular Weight : 406.43 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
  • Appearance : Powder

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several key enzymes:

  • Cytochrome P450 2A6 (CYP2A6) :
    • IC50 values:
      • Pre-incubation: 8.64 μM
      • Co-incubation: 22.3 μM
  • Monoamine Oxidase A (MAO-A) :
    • IC50: 60.2 μM
  • Monoamine Oxidase B (MAO-B) :
    • IC50: 38.6 μM

These findings suggest that the compound may play a role in modulating the metabolism of drugs and neurotransmitters, potentially impacting conditions related to tobacco dependence and mood disorders .

The inhibition of CYP2A6 suggests that this compound can affect nicotine metabolism, which may have implications for smoking cessation therapies. Additionally, the inhibition of MAO enzymes points to potential antidepressant effects, as MAO inhibitors are often used in treating depression by increasing levels of neurotransmitters such as serotonin and norepinephrine .

Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies :
    • A study by Prasopthum et al. (2015) demonstrated that compounds derived from Vernonia cinerea, including this compound, significantly inhibited CYP2A6 and MAO enzymes, suggesting therapeutic potential in reducing tobacco dependence and addressing mood disorders .
  • Pharmacological Implications :
    • The compound's ability to inhibit MAOs could lead to increased availability of monoamines in the brain, which is beneficial for treating depressive states. This aligns with findings from other studies indicating that similar compounds can enhance mood and cognitive function through neurotransmitter modulation .

Summary Table of Biological Activities

Enzyme TargetIC50 (μM)Potential Application
CYP2A6 (pre-incubation)8.64Tobacco dependence reduction
CYP2A6 (co-incubation)22.3Tobacco dependence reduction
MAO-A60.2Antidepressant therapy
MAO-B38.6Antidepressant therapy

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the purity and structural identity of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate?

  • Answer : The compound should be characterized using a combination of high-performance liquid chromatography (HPLC) for purity analysis (>98% by area normalization) and spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation. Key functional groups (e.g., ester and acetate moieties) can be identified via infrared (IR) spectroscopy. Mass spectrometry (MS) is critical for verifying the molecular weight (420.458 g/mol) and formula (C₂₂H₂₈O₈) .

Q. What primary bioactivities have been reported for this compound in preliminary studies?

  • Answer : Preliminary evidence suggests inhibitory activity against cytochrome P450 2A6 (CYP2A6) and monoamine oxidase isoforms (MAO-A and MAO-B), though these findings are derived from structurally analogous hirsutinolide derivatives (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate). Researchers should validate these activities for the target compound using enzyme inhibition assays with recombinant enzymes and appropriate controls (e.g., pargyline for MAO inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s cytotoxicity against cancer cell lines, and what methodological pitfalls should be avoided?

  • Answer : Cytotoxicity can be assessed using standardized protocols like the MTT assay on HT29 (colorectal adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. Key considerations include:

  • Dose range : Test concentrations spanning 0.1–100 µM to capture IC₅₀ values.
  • Solvent controls : Use DMSO at ≤0.1% to avoid solvent toxicity.
  • Validation : Compare results with structurally similar compounds (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate, IC₅₀ = 3.50–4.27 µM) to contextualize potency .

Q. What strategies are recommended to resolve contradictions in reported enzyme inhibition data between this compound and its analogs?

  • Answer : Discrepancies in inhibition profiles (e.g., CYP2A6 vs. MAO-B) may arise from ester group variations (methylacryloyloxy vs. tigloyloxy). To address this:

  • Perform docking studies to compare binding affinities with enzyme active sites.
  • Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive).
  • Validate findings with mutagenesis studies on key enzyme residues .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s bioactivity?

  • Answer : Focus on modifying the ester side chain (e.g., replacing methylacryloyloxy with bulkier acyl groups) to improve enzyme binding. Synthesize derivatives via esterification under anhydrous conditions (e.g., oxalyl chloride activation followed by triethylamine-catalyzed coupling). Purify intermediates using silica gel chromatography (petroleum ether/ethyl acetate gradients) and validate structures via ¹H-NMR and HR-MS .

Q. What experimental frameworks are suitable for integrating this compound’s mechanisms into broader pharmacological or biochemical theories?

  • Answer : Link findings to conceptual frameworks such as:

  • Natural product drug discovery : Compare its sesquiterpene lactone scaffold with known anti-cancer agents (e.g., artemisinin derivatives).
  • Enzyme inhibition kinetics : Use the Cheng-Prusoff equation to correlate IC₅₀ values with Ki (inhibition constants) for mechanistic clarity.
  • Oxidative stress pathways : Investigate MAO-B inhibition in neurodegenerative disease models (e.g., Parkinson’s) .

Methodological Notes and Cautions

  • Contradictions in Evidence : The CAS number for 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate (883872-71-7 ) differs from structurally related compounds (e.g., 8α-Tigloyloxyhirsutinolide 13-O-acetate, CAS 83182-58-5 ). Researchers must verify compound identity before extrapolating bioactivity data.
  • Synthesis Guidance : Derivatives should be stored at -20°C (powder) or -80°C (DMSO solutions) to prevent degradation .

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